molecular formula C11H11ClF3NO2 B2999693 2-chloro-N-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 878218-53-2

2-chloro-N-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2999693
CAS No.: 878218-53-2
M. Wt: 281.66
InChI Key: LDPNNVPYMSXJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C11H11ClF3NO2 and its molecular weight is 281.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2/c1-18-9-4-2-8(3-5-9)16(10(17)6-12)7-11(13,14)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPNNVPYMSXJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial efficacy, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C11H11ClF3NO2
  • Molecular Weight : 281.66 g/mol
  • CAS Number : 170655-44-4
  • Physical State : Solid

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a related acetamide demonstrated significant bactericidal activity against Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth. The ratio of Minimum Bactericidal Concentration (MBC) to MIC was found to be less than or equal to 4, classifying it as bactericidal .

CompoundTarget BacteriaMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
CFAKlebsiella pneumoniaeXY≤ 4
CiprofloxacinKlebsiella pneumoniaeAB≤ 4
MeropenemKlebsiella pneumoniaeCD≤ 4

Cytotoxicity Studies

Preliminary cytotoxicity assessments have indicated that compounds in this class exhibit low cytotoxic potential. This is crucial for their development as therapeutic agents since high toxicity can limit clinical applications. For example, studies on related compounds showed no significant cytotoxic effects at concentrations that were effective against bacteria .

The mechanism by which these acetamides exert their biological effects is still under investigation. However, it is hypothesized that the trifluoroethyl group enhances lipophilicity and membrane permeability, facilitating interaction with bacterial cell membranes. This may lead to disruption of cellular functions and ultimately cell death .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various acetamide derivatives showed that those with electron-withdrawing groups like trifluoroethyl exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts.
  • Cytotoxicity Assessment : In vitro tests revealed that while some derivatives were effective against bacterial strains, they maintained a favorable safety profile with minimal cytotoxicity towards mammalian cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.